BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-Bromophenanthridine spectroscopic data
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 4-Bromophenanthridine
Cat. No.: B13691802
Get Quote
\ J

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenanthridine

Authored by: Dr. Gemini, Senior Application
Scientist

Introduction: Phenanthridine and its derivatives are a significant class of nitrogen-containing
heterocyclic compounds, forming the core structure of various alkaloids and possessing a wide
range of biological activities.[1][2] The introduction of a halogen, such as bromine, onto the
phenanthridine scaffold can profoundly influence its physicochemical properties and biological
efficacy, making these derivatives valuable targets in medicinal chemistry and materials
science.[3] 4-Bromophenanthridine, a specific isomer, presents a unique substitution pattern
whose detailed spectroscopic properties are crucial for its unambiguous identification, quality
control, and the study of its interactions in biological systems.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-
Bromophenanthridine, including Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is
grounded in fundamental principles and comparative data from the parent phenanthridine
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molecule and related bromo-aromatic systems, offering a robust framework for researchers in
organic synthesis and drug development.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic
data. The accepted IUPAC numbering for the phenanthridine core is presented below, with the
bromine atom located at the C4 position. This numbering is essential for the precise
assignment of NMR signals.

Caption: Molecular structure of 4-Bromophenanthridine with [IUPAC numbering.

'H NMR Spectroscopy

Proton NMR is a primary tool for elucidating the structure of organic molecules. The chemical
shifts () and coupling constants (J) of the aromatic protons in 4-Bromophenanthridine are
diagnostic. The introduction of an electronegative bromine atom at C4 induces notable
downfield shifts for adjacent protons (peri-effect on H3) and alters the electronic environment of
the entire molecule compared to the parent phenanthridine.[4]

Predicted 'H NMR Data (500 MHz, CDCls)

Predicted Coupling
Proton ] . T .
. Chemical Shift  Multiplicity Constant (J, Integration
Assignment
(5, ppm) Hz)
H6 9.2-93 S - 1H
H3 85-86 d J=8.0 1H
H1 8.4-85 d J=8.0 1H
H10 8.1-82 d J=8.0 1H
H9 7.9-8.0 d J=8.0 1H
H2 7.8-7.9 t J=8.0 1H
H8 7.7-7.8 t J=75 1H
H7 76-7.7 t J=75 1H
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Causality Behind Assignments

H6: This proton is the most deshielded in the parent phenanthridine (& = 9.26 ppm) due to
the anisotropic effect of the adjacent nitrogen and the neighboring aromatic ring.[4] This
characteristic singlet is expected to be largely unaffected by substitution in the distal ring.

H3 and H1: The bromine at C4 exerts a deshielding effect on the ortho proton H3. The other
protons (H1, H2) on the same ring will also be shifted downfield compared to phenanthridine
itself, appearing as a complex of doublets and triplets.

H7, H8, H9, H10: The protons on the unsubstituted ring are expected to have chemical shifts
and multiplicities more similar to those in phenanthridine, appearing as two sets of triplets
and two sets of doublets in the aromatic region.

Experimental Protocol: 'H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromophenanthridine in 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

Acquisition Parameters:

o

Pulse Program: Standard single-pulse (zg30).

o

Spectral Width: ~16 ppm.

[¢]

Acquisition Time: ~3 seconds.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 16 to 64, depending on sample concentration.

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase
and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS
signal to 0.00 ppm.
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3C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum is
typically acquired with proton decoupling, resulting in a single line for each unique carbon
atom. The chemical shifts are sensitive to the electronic environment, with the C4 carbon
directly attached to bromine showing a significant shift.

Carbon Assignment Predicted Chemical Shift (8, ppm)
C6 ~152

C10a, C10b, C4a, Cba 142 - 122 (quaternary)

C1, C3, C8, C10 131 - 128

C7,C9 128 - 126

Cc2 ~125

C4 ~122 (ipso-carbon)

Causality Behind Assignments

e Quaternary Carbons (C10a, C10b, C4a, C6a): These carbons, located at the fusion of the
rings, typically appear in the 122-142 ppm range and often have lower intensities.

e Ipso-Carbon (C4): The carbon directly bonded to bromine (C4) is expected to be shielded
compared to its protonated counterpart in phenanthridine due to the "heavy atom effect,”
shifting it upfield to around 122 ppm.

o Aromatic Carbons: The remaining CH carbons will resonate in the typical aromatic region of
125-131 ppm.[5] The specific assignments can be confirmed using advanced 2D NMR
techniques like HSQC and HMBC.

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.
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e Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a
broadband probe.

e Acquisition Parameters:

o

Pulse Program: Proton-decoupled single-pulse (zgpg30).

[¢]

Spectral Width: ~240 ppm.

[¢]

Acquisition Time: ~1 second.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

o Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase
and baseline correct the spectrum. Calibrate the spectrum using the CDCIs solvent peak (o =
77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Bromophenanthridine is expected to be dominated by absorptions from the aromatic
system and the carbon-bromine bond.

) e | : I

Wavenumber (cm~—?) Vibration Type Intensity
3100 - 3000 Aromatic C-H Stretch Medium-Weak
1620 - 1580 Aromatic C=C Stretch Strong
1550 - 1450 Aromatic C=C Stretch Medium-Strong
~1500 C=N Stretch Medium
900 - 675 Aromatic C-H Out-of-Plane Strong

Bend
650 - 550 C-Br Stretch Medium-Strong
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Interpretation of Key Bands

Aromatic C-H Stretch: The presence of bands just above 3000 cm~! is a clear indicator of C-
H bonds on an aromatic ring.[6]

Aromatic C=C and C=N Stretches: The series of sharp bands in the 1620-1450 cm~1 region
are characteristic of the stretching vibrations within the fused aromatic rings and the imine
functionality.

C-H Bending: Strong absorptions in the fingerprint region (900-675 cm~1) arise from the out-
of-plane bending of the aromatic C-H bonds. The pattern can sometimes give clues about
the substitution pattern.

C-Br Stretch: The carbon-bromine bond vibration is expected in the lower frequency region
of the spectrum, typically between 650 and 550 cm~1, providing direct evidence for the
presence of the bromine substituent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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